molecular formula C16H19N3O5 B1666856 gamma-Glutamyltryptophan CAS No. 66471-20-3

gamma-Glutamyltryptophan

Cat. No. B1666856
CAS RN: 66471-20-3
M. Wt: 333.34 g/mol
InChI Key: CATMPQFFVNKDEY-AAEUAGOBSA-N
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Description

Gamma-Glutamyltryptophan is a dipeptide composed of gamma-glutamate and tryptophan. It is a proteolytic breakdown product of larger proteins . It is involved in glutathione metabolism and plays critical roles in antioxidant defense, detoxification, and inflammation processes .


Synthesis Analysis

The gamma-Glutamyltryptophan peptides were synthesized from a solution of glutamine (Gln) and tryptophan (Trp) employing L-glutaminase from Bacillus amyloliquefaciens . Under optimal conditions, the yields of gamma-Glutamyltryptophan were significant .


Molecular Structure Analysis

Gamma-Glutamyltryptophan belongs to the N-terminal nucleophile hydrolase superfamily and exists as a heterodimer of a large and a small subunit .


Chemical Reactions Analysis

Gamma-Glutamyltranspeptidases (γ-GTs) are ubiquitous enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides .


Physical And Chemical Properties Analysis

The physicochemical properties of gamma-Glutamyltryptophan are related to its role in glutathione metabolism and its structure-function relationships .

Scientific Research Applications

Biocatalysis in Microbiology

Gamma-Glutamyltryptophan plays a role in the activity of gamma-glutamyl transpeptidase (GGT) , an enzyme present in all life forms . In microbiology, GGT is used for glutathione degradation and has implications in physiological disorders. Bacterial GGTs, particularly from Gram-negative bacteria like Escherichia coli, are used as glutathione degraders, while those from pathogenic species like Helicobacter pylori act as virulence factors .

Antioxidant Synthesis

Research has shown that gamma-Glutamyltryptophan peptides can be synthesized using enzymes like L-glutaminase from Bacillus amyloliquefaciens. These peptides have demonstrated significant antioxidant activities, which are crucial in preventing oxidative stress-related diseases . The peptides exhibit scavenging activity against various radicals and have potential applications in food and nutraceutical industries .

Pharmaceutical Precursors

Gamma-Glutamyl compounds, including gamma-Glutamyltryptophan, are recognized as active substances or precursors in pharmaceuticals. They are synthesized enzymatically, and research is focused on optimizing these processes for industrial applications .

Enzyme Structure-Function Relationship

The structure-function relationship of GGT enzymes, which process gamma-Glutamyltryptophan, is a significant area of study. Understanding this relationship is essential for the crystallization of bacterial GGTs and functional characterization, which can lead to advancements in enzyme engineering .

Biotechnological Applications

Gamma-Glutamyltryptophan is involved in the production of poly-γ-glutamic acid (PGA) by certain Gram-positive bacilli. PGA has numerous biotechnological applications, including its use as a biodegradable polymer and its role in drug delivery systems .

Green Chemistry

The potential of bacterial GGTs, which interact with gamma-Glutamyltryptophan, as industrial biocatalysts is being explored in the context of green chemistry. This involves the development of environmentally friendly processes for chemical synthesis .

Each of these fields presents unique challenges and opportunities for scientific research and industrial application. The versatility of gamma-Glutamyltryptophan in these areas highlights its importance in both fundamental and applied sciences. <|\im_end|>

Green Chemistry

Each of these fields presents unique challenges and opportunities for scientific research and industrial application. The versatility of gamma-Glutamyltryptophan in these areas highlights its importance in both fundamental and applied sciences. OP: ### 1Biocatalysis in Microbiology Gamma-Glutamyltryptophan plays a role in the activity of gamma-glutamyl transpeptidase (GGT) , an enzyme present in all life forms . In microbiology, GGT is used for glutathione degradation and has implications in physiological disorders. Bacterial GGTs, particularly from Gram-negative bacteria like Escherichia coli, are used as glutathione degraders, while those from pathogenic species like Helicobacter pylori act as virulence factors .

Future Directions

The synthesized mixture of gamma-Glutamyltryptophan may be used as a potential source of antioxidant peptides for food and nutraceutical applications . The potential of bacterial GGTs as an industrial biocatalyst relevant to the current switch toward green chemistry is also emphasized .

properties

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATMPQFFVNKDEY-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945401
Record name N-(4-Amino-4-carboxy-1-hydroxybutylidene)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Glutamyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

gamma-Glutamyltryptophan

CAS RN

66471-20-3, 227275-47-0
Record name Bestim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66471-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bestim
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066471203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Amino-4-carboxy-1-hydroxybutylidene)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name gamma-Glutamyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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